![molecular formula C16H16N4O3 B4417858 4-[(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B4417858.png)
4-[(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid
Overview
Description
4-[(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.12224039 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinolines, have been studied for their interactions with various targets . For instance, some derivatives have been used as potential apoptosis inducers
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to induce apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining the health of organisms by eliminating unnecessary or damaged cells. The compound may interact with its targets, triggering a series of biochemical reactions that lead to apoptosis.
Biochemical Pathways
Based on the potential apoptosis-inducing activity, it can be speculated that the compound may affect pathways related to cell survival and death
Pharmacokinetics
A similar compound was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Based on the potential apoptosis-inducing activity, it can be speculated that the compound may lead to cell death . This could have potential implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Properties
IUPAC Name |
4-[(1-ethylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-2-20-16-11(9-10-5-3-4-6-12(10)17-16)15(19-20)18-13(21)7-8-14(22)23/h3-6,9H,2,7-8H2,1H3,(H,22,23)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZDALCWDJMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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